molecular formula C24H30N4O6 B13560232 1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate

1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate

Cat. No.: B13560232
M. Wt: 470.5 g/mol
InChI Key: GAHUNCNPBPWPRP-UHFFFAOYSA-N
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Description

tert-butyl 4-({[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}methyl)piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring, an isoindoline moiety, and a tert-butyl ester group. Its intricate structure allows it to participate in various chemical reactions and makes it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-({[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:

    Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline structure.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is attached using tert-butyl chloroformate in the presence of a base.

These reactions are typically carried out under anhydrous conditions and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for reagent addition and product isolation. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-({[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 4-({[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}methyl)piperidine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme functions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-({[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate
  • tert-butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate
  • tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate

Uniqueness

The uniqueness of tert-butyl 4-({[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}methyl)piperidine-1-carboxylate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C24H30N4O6

Molecular Weight

470.5 g/mol

IUPAC Name

tert-butyl 4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C24H30N4O6/c1-24(2,3)34-23(33)27-11-9-14(10-12-27)13-25-16-6-4-5-15-19(16)22(32)28(21(15)31)17-7-8-18(29)26-20(17)30/h4-6,14,17,25H,7-13H2,1-3H3,(H,26,29,30)

InChI Key

GAHUNCNPBPWPRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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